An In-depth Technical Guide to NHPI-PEG2-C2-Pfp Ester for Advanced Drug Development
An In-depth Technical Guide to NHPI-PEG2-C2-Pfp Ester for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
NHPI-PEG2-C2-Pfp ester is a specialized chemical linker at the forefront of bioconjugation chemistry, primarily utilized in the construction of antibody-drug conjugates (ADCs). As a non-cleavable linker, it offers a stable connection between a monoclonal antibody and a cytotoxic payload, a critical attribute for the systemic stability and targeted delivery of the therapeutic agent. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its use in ADC synthesis, and a discussion of its role in the broader context of ADC design. The information presented herein is intended to support researchers and drug development professionals in the strategic application of this linker technology.
Introduction
Antibody-drug conjugates are a transformative class of biopharmaceuticals designed for the targeted therapy of cancer. The efficacy and safety of an ADC are critically dependent on the linker that connects the antibody to the cytotoxic drug. NHPI-PEG2-C2-Pfp ester has emerged as a valuable tool in this field, offering a balance of hydrophilicity and reactivity. The N-Hydroxyphthalimide (NHPI) group, polyethylene (B3416737) glycol (PEG) spacer, and pentafluorophenyl (Pfp) ester reactive group collectively contribute to its utility in creating stable and effective ADCs. This document serves as a technical resource for the scientific community, detailing the core aspects of NHPI-PEG2-C2-Pfp ester and its application.
Core Properties of NHPI-PEG2-C2-Pfp Ester
The molecular architecture of NHPI-PEG2-C2-Pfp ester is meticulously designed to facilitate the efficient and stable conjugation of payloads to antibodies. Its key components include:
-
N-Hydroxyphthalimide (NHPI) Group: This moiety provides a stable attachment point for the linker to a payload, often through an ether linkage.
-
PEG2 Spacer: A two-unit polyethylene glycol spacer enhances the solubility and pharmacokinetic properties of the resulting ADC. The PEG spacer can also mitigate aggregation and reduce immunogenicity.
-
C2 Linker: A short alkyl chain that provides appropriate spacing and flexibility.
-
Pentafluorophenyl (Pfp) Ester: A highly reactive functional group for amine-reactive conjugation. Pfp esters are known for their high reactivity towards primary amines (such as lysine (B10760008) residues on an antibody) and greater stability to hydrolysis compared to N-hydroxysuccinimide (NHS) esters, leading to efficient conjugation in aqueous buffers.
A summary of the key quantitative data for NHPI-PEG2-C2-Pfp ester is presented in Table 1.
| Property | Value |
| CAS Number | 2101206-47-5 |
| Molecular Formula | C₂₁H₁₆F₅NO₇ |
| Molecular Weight | 489.35 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically >95% |
| Solubility | Soluble in DMSO, DMF |
| Reactivity | Amine-reactive (primarily with lysine residues) |
| Linker Type | Non-cleavable |
Experimental Protocols
The following is a general methodology for the conjugation of a payload functionalized with NHPI-PEG2-C2-Pfp ester to a monoclonal antibody. The precise conditions may require optimization based on the specific antibody and payload.
Materials
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
NHPI-PEG2-C2-Pfp ester-payload conjugate
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Reaction buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5-8.0)
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography, hydrophobic interaction chromatography)
Conjugation Procedure
-
Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in the reaction buffer.
-
Linker-Payload Preparation: Dissolve the NHPI-PEG2-C2-Pfp ester-payload conjugate in DMSO or DMF to create a stock solution (e.g., 10-20 mM).
-
Conjugation Reaction: Add a calculated molar excess of the linker-payload stock solution to the antibody solution. The molar ratio will influence the final drug-to-antibody ratio (DAR) and should be optimized.
-
Incubation: Gently mix the reaction and incubate at 4°C or room temperature for 1-4 hours. The reaction progress can be monitored by analytical techniques such as HPLC or mass spectrometry.
-
Quenching: Add a quenching reagent, such as Tris-HCl, to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted Pfp ester.
-
Purification: Purify the resulting ADC from unconjugated payload and other reaction components using a suitable chromatography method.
-
Characterization: Characterize the purified ADC for DAR, purity, aggregation, and in vitro activity.
Visualization of Key Processes
To further elucidate the application of NHPI-PEG2-C2-Pfp ester, the following diagrams illustrate the conceptual workflow of ADC synthesis and the resulting molecular structure.
Caption: Conceptual workflow for the synthesis of an antibody-drug conjugate.
Caption: Structure of an ADC with NHPI-PEG2-C2-Pfp ester.
Conclusion
NHPI-PEG2-C2-Pfp ester represents a significant advancement in the field of bioconjugation, providing a robust and versatile platform for the development of next-generation antibody-drug conjugates. Its non-cleavable nature ensures payload stability in circulation, while the incorporated PEG spacer offers favorable pharmacokinetic properties. The high reactivity and hydrolytic stability of the Pfp ester facilitate efficient and reproducible conjugation processes. This technical guide provides a foundational understanding of NHPI-PEG2-C2-Pfp ester, intended to empower researchers in their efforts to design and synthesize novel and effective targeted therapeutics. Further research and application of this linker will undoubtedly continue to contribute to the growing success of ADCs in oncology and beyond.
